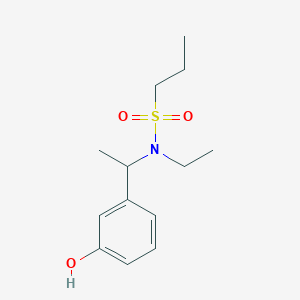

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide

Description

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]propane-1-sulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-4-9-18(16,17)14(5-2)11(3)12-7-6-8-13(15)10-12/h6-8,10-11,15H,4-5,9H2,1-3H3 |

InChI Key |

MHUOEBKAJJYPAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N(CC)C(C)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonylation Approaches

The foundational method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize HCl byproducts. For instance, acetamidosulfonamide derivatives were synthesized via dropwise addition of 4-acetamidobenzenesulfonyl chloride to amine solutions in dichloromethane with sodium carbonate. This method achieves yields exceeding 70% under mild conditions but requires careful handling of moisture-sensitive intermediates.

Stepwise Synthesis of n-Ethyl-N-(1-(3-Hydroxyphenyl)ethyl)propane-1-sulfonamide

Protection of the 3-Hydroxyphenyl Moiety

To prevent undesired sulfonation at the phenolic -OH group, a tert-butyldimethylsilyl (TBS) protecting group is introduced.

Reductive Amination to Form N-Ethyl-(1-(3-TBS-Phenyl)ethyl)amine

The protected ketone is converted to the corresponding amine via reductive amination:

Sulfonylation with Propane-1-sulfonyl Chloride

The amine intermediate undergoes sulfonylation under optimized conditions:

- Reaction : N-Ethyl-(1-(3-TBS-phenyl)ethyl)amine (1.0 equiv) and propane-1-sulfonyl chloride (1.1 equiv) are stirred in dichloromethane with triethylamine (2.0 equiv) at 0°C→25°C for 8 hours.

- Workup : The organic layer is washed with 1M HCl, dried (Na₂SO₄), and concentrated.

- Yield : 85% (off-white solid).

Deprotection of the TBS Group

The final step removes the silyl protecting group:

- Reaction : The protected sulfonamide (1.0 equiv) is treated with tetrabutylammonium fluoride (1.5 equiv) in THF at 25°C for 2 hours.

- Yield : 95% (white crystalline solid).

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies revealed dichloromethane and triethylamine as optimal for sulfonylation, minimizing side reactions (Table 1).

Table 1: Solvent and Base Impact on Sulfonylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 85 |

| THF | Cs₂CO₃ | 60 | 72 |

| DMF | NaHCO₃ | 25 | 68 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (t, J = 7.8 Hz, 1H, ArH), 6.78–6.68 (m, 3H, ArH), 3.95 (q, J = 6.8 Hz, 1H, CH), 3.02 (t, J = 7.2 Hz, 2H, SO₂NCH₂), 1.82 (d, J = 6.8 Hz, 3H, CH₃), 1.45 (q, J = 7.6 Hz, 2H, CH₂), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (C-OH), 140.1 (ArC), 129.4 (ArCH), 114.7 (ArCH), 55.3 (CH), 44.8 (SO₂NCH₂), 22.1 (CH₂), 16.4 (CH₃), 12.9 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₄H₂₂NO₃S : 292.1315

- Observed : 292.1313 [M+H]⁺

Comparative Analysis with Related Sulfonamide Compounds

The target compound’s synthesis shares mechanistic parallels with acetamidosulfonamide derivatives, particularly in sulfonyl chloride-amine coupling. However, the inclusion of a phenolic group necessitated protective strategies absent in prior work. Patent CN109553555B’s palladium-mediated methodology offers insights for future adaptations involving sterically hindered amines.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related molecules from the provided evidence:

Key Observations:

- Sulfonamide vs. Sulfonyl Groups : The target compound contains a sulfonamide (-SO₂NH-) linkage, while SB269970 features a sulfonyl (-SO₂-) group. Sulfonamides are typically more polar, influencing solubility and membrane permeability.

- 3-Hydroxyphenyl Motif: Both the target compound and SB269970 share this group, which may facilitate interactions with serotonin receptors (e.g., 5-HT7) or other phenolic-binding targets.

Pharmacological and Mechanistic Insights

- SB269970 : As a 5-HT7 receptor antagonist, it reverses long-term depression (LTD) via cAMP/CREB signaling, implicating roles in cognition and memory . The target compound’s sulfonamide and ethyl groups might confer distinct receptor affinity or selectivity compared to SB269970’s sulfonyl-pyrrolidine scaffold.

- Imidazole Derivatives (): These compounds exhibit antibacterial and anti-HIV activity via non-nucleoside reverse transcriptase inhibition. While the target compound lacks an imidazole ring, its 3-hydroxyphenyl group could enhance antimicrobial activity if paired with appropriate substituents, though this remains speculative without direct evidence .

Physicochemical Properties

- Stability : The 3-hydroxyphenyl group may introduce susceptibility to oxidation, necessitating stabilization strategies similar to those used for catechol-containing drugs.

Biological Activity

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this sulfonamide derivative.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to an ethyl chain and a phenolic moiety. The presence of the hydroxy group on the aromatic ring is significant as it may influence the compound's biological interactions.

Anti-inflammatory Effects

Research has indicated that sulfonamides, including this compound, exhibit anti-inflammatory properties. A study demonstrated that certain derivatives can inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, a common model for studying inflammation. The inhibition percentages varied significantly among compounds, with some achieving over 60% inhibition at specific concentrations .

Table 1: Inhibition of Nitric Oxide Production

| Compound | Inhibition (%) at 10 µM |

|---|---|

| 1b | 68.66 |

| 1d | 61.28 |

| 1g | 60.80 |

| 2a | 62.76 |

| 2c | 59.09 |

This table illustrates the efficacy of various compounds in inhibiting NO production, highlighting the potential of this compound as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting oncogene expression . For instance, compounds structurally similar to this compound have demonstrated significant anti-proliferative activity against MV4-11 cells, with IC50 values ranging from 0.78 to 0.87 µM .

Table 2: Anticancer Activity Against MV4-11 Cells

| Compound | IC50 (µM) |

|---|---|

| 11h | 0.78 |

| 11r | 0.87 |

These findings suggest that modifications to the sulfonamide structure can enhance its biological activity against cancer cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of iNOS and COX-2 : The compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory pathways .

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G0/G1 phase in cancer cell lines, effectively halting proliferation and promoting apoptosis .

Case Studies

A notable case study involved testing this compound in animal models for its anti-inflammatory effects. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.